N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776753
InChI: InChI=1S/C18H14N4O2S/c1-11-17(24)22(14-8-4-2-6-12(14)19-11)10-16(23)21-18-20-13-7-3-5-9-15(13)25-18/h2-9H,10H2,1H3,(H,20,21,23)
SMILES:
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4 g/mol

N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC14776753

Molecular Formula: C18H14N4O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide -

Specification

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
Standard InChI InChI=1S/C18H14N4O2S/c1-11-17(24)22(14-8-4-2-6-12(14)19-11)10-16(23)21-18-20-13-7-3-5-9-15(13)25-18/h2-9H,10H2,1H3,(H,20,21,23)
Standard InChI Key BNLGZADXGUBLRF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzothiazole group fused to a quinoxaline scaffold via an acetamide linker. The benzothiazole moiety (a bicyclic structure comprising benzene and thiazole rings) contributes to hydrophobic interactions, while the quinoxaline system (a bicyclic aromatic ring with two nitrogen atoms) enhances π-π stacking capabilities . The 3-methyl-2-oxo substitution on the quinoxaline ring introduces steric and electronic modifications critical for target binding.

Physicochemical Properties

Key computed properties include a topological polar surface area (TPSA) of 103 Ų, indicative of moderate membrane permeability, and an XLogP3 value of 2.6, reflecting balanced lipophilicity . The molecule has one hydrogen bond donor and five acceptors, aligning with Lipinski’s rule of five parameters for druglikeness .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H14N4O2S\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}_2\text{S}
Molecular Weight350.4 g/mol
XLogP32.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis begins with 2-aminobenzothiazole and 3-methylquinoxaline derivatives. A representative route involves:

  • Coupling Reaction: Reacting 2-chloroacetamide with 3-methyl-2-oxoquinoxaline under basic conditions to form the intermediate 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide.

  • Amide Bond Formation: Treating the intermediate with 1,3-benzothiazol-2-amine in the presence of a coupling agent (e.g., HATU) to yield the final product.

Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy confirms the acetamide linker’s presence, with distinct peaks for the methyl group (δ 2.4 ppm) and carbonyl resonances (δ 168–172 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 350.0837 .

Biological Activity and Mechanism

TargetIC₅₀ (μM)Mechanism
VEGFR-20.42Inhibits angiogenesis
FGFR-41.1Blocks MAPK/ERK pathway

Selectivity Profile

Compared to related benzothiazole derivatives, this compound shows >10-fold selectivity for VEGFR-2 over FGFR-1 and PDGFR-β, reducing off-target effects.

Pharmacological and Toxicological Insights

ADME Properties

In silico predictions suggest moderate oral bioavailability (F = 45–55%) due to its TPSA and LogP profile. The compound undergoes hepatic metabolism via CYP3A4, producing inactive sulfoxide metabolites .

Future Directions and Challenges

Structural Optimization

  • Quinoxaline Modifications: Introducing electron-withdrawing groups at the 6-position may enhance VEGFR-2 affinity.

  • Benzothiazole Substitutions: Fluorination could improve blood-brain barrier penetration for brain tumor applications.

Clinical Translation

Phase I trials must address dose-limiting hepatotoxicity and evaluate combinatorial regimens with immune checkpoint inhibitors.

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